2-{[3-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
Description
Chemical Structure and Properties The compound 2-{[3-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione (CAS: 6060-65-7) features a quinazolinone core fused to a 6-methylpyridin-2-yl substituent, linked via a methyl group to an isoindole-1,3-dione moiety . Its molecular formula is C₂₄H₁₆N₄O₃, yielding a molecular weight of 408.41 g/mol (calculated).
Such compounds are often explored as kinase inhibitors or intermediates in pharmaceutical development, though specific applications for this compound remain unreported .
Properties
IUPAC Name |
2-[[3-(6-methylpyridin-2-yl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c1-14-7-6-12-19(24-14)27-20(25-18-11-5-4-10-17(18)23(27)30)13-26-21(28)15-8-2-3-9-16(15)22(26)29/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEZEEYCXPFWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362245 | |
| Record name | 2-{[3-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6060-65-7 | |
| Record name | 2-{[3-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the isoindole moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinazolinone oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{[3-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with 2-(6-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxo-2-phenyl-3,4-dihydro-6-quinazolinyl]methyl}-4-oxo-2-phenyl-3(4H)-quinazolinyl)-1H-isoindole-1,3(2H)-dione (CAS: 350597-41-0), a structurally related derivative .
Key Observations :
- Molecular Size : The similar compound’s larger size (746.72 g/mol vs. 408.41 g/mol) likely reduces solubility and bioavailability compared to the target compound.
- Acidity : The highly acidic pKa (-3.01) of the similar compound contrasts with the target’s weakly basic pyridine group, suggesting divergent stability profiles under physiological conditions .
- Substituent Effects : The target’s 6-methylpyridin-2-yl group may enhance hydrogen-bonding capacity, whereas the phenyl groups in the similar compound could increase hydrophobicity and steric hindrance .
Biological Activity
The compound 2-{[3-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione (CAS Number: 6060-65-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structure, and various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.4 g/mol. The structure features a quinazolinone moiety linked to an isoindole derivative, which contributes to its biological activity.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound against various cancer cell lines. Notably, it exhibited significant cytotoxic effects on A2780 ovarian cancer cells with an IC50 value of approximately 37.59 μM. In comparison, the compound showed lower toxicity towards normal cells, indicating a favorable therapeutic index .
| Cell Line | IC50 (μM) |
|---|---|
| A2780 | 37.59 |
| MDA-MB-231 | 70-90 |
| HepG-2 | 45.41 |
This selective cytotoxicity suggests that the compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The compound's structure allows it to interact with various biological pathways involved in inflammation. Preliminary studies indicate that derivatives of isoindole compounds often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . Further research is needed to elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against several bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis and function. In vitro assays have indicated effective inhibition of growth in Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of isoindole compounds and evaluated their biological activities. The results indicated that modifications at different positions on the quinazolinone ring significantly affected the antitumor activity, suggesting structure-activity relationships (SAR) that can guide future drug design .
- Mechanistic Insights : Research has focused on understanding how structural variations influence the biological activity of this class of compounds. For instance, modifications that enhance lipophilicity have been correlated with increased cellular uptake and improved cytotoxicity against cancer cells .
- Screening for Anthelmintic Activity : In a broader screening involving a library of compounds, derivatives similar to this isoindole derivative exhibited notable anthelmintic activity against Caenorhabditis elegans, indicating potential applications in treating parasitic infections .
Q & A
Basic: What are the key synthetic strategies for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the functionalization of the quinazolinone core. A common approach includes:
- Step 1 : Alkylation of 3-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazoline at the 2-position using a bromomethyl isoindole-1,3-dione derivative.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by -NMR and IR spectroscopy to confirm regioselectivity .
- Critical Note : Ensure anhydrous conditions during alkylation to prevent hydrolysis of the isoindole-dione moiety.
Table 1 : Key intermediates and reagents
| Intermediate | Role | Reference |
|---|---|---|
| 3-(6-Methylpyridin-2-yl)-4-oxoquinazoline | Core scaffold | |
| Bromomethyl isoindole-1,3-dione | Alkylating agent |
Basic: What analytical techniques are essential for structural confirmation?
- Single-crystal X-ray diffraction (SCXRD) : Resolve stereochemistry and confirm the methylpyridinyl-quinazoline linkage. Use SHELXL for refinement (R-factor < 0.05 recommended) .
- NMR Spectroscopy : - and -NMR to verify substitution patterns (e.g., pyridine protons at δ 8.2–8.5 ppm; isoindole-dione carbonyls at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 438.1432 for CHNO) .
Basic: How is preliminary biological activity assessed?
- Antimicrobial screening : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced: How can structure-activity relationships (SAR) be systematically studied?
- Analog synthesis : Modify substituents on the pyridine (e.g., 6-methyl vs. 6-fluoro) or isoindole-dione (e.g., methyl vs. phenyl groups) .
- Biological testing : Correlate substituent electronic effects (Hammett σ values) with antimicrobial potency.
- Molecular docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., bacterial dihydrofolate reductase) .
Table 2 : SAR trends in analogs
| Substituent Modification | Impact on Activity |
|---|---|
| 6-Methylpyridine → 6-Fluoropyridine | ↑ Lipophilicity, ↑ MIC against S. aureus |
| Isoindole-dione → Phthalimide | ↓ Solubility, ↓ cytotoxicity |
Advanced: How to resolve contradictions in biological data?
- Reproducibility checks : Validate assays across multiple labs (e.g., MIC variations due to inoculum size).
- Metabolite analysis : Use LC-MS to identify degradation products interfering with activity .
- Statistical modeling : Apply ANOVA to differentiate significant effects (e.g., p < 0.05) in dose-response curves .
Advanced: What methodologies assess environmental fate and ecotoxicity?
- Environmental persistence : Use OECD 307 guidelines for soil degradation studies (half-life determination) .
- Aquatic toxicity : Daphnia magna acute toxicity tests (EC) under OECD 202 protocols .
- Bioaccumulation : Log estimation via shake-flask method (predict using EPI Suite) .
Advanced: How to optimize computational modeling for target interaction studies?
- Force field selection : Use CHARMM for protein-ligand dynamics (quinazoline flexibility requires extended sampling).
- Binding free energy : Calculate via MM-PBSA with explicit solvent models (e.g., TIP3P water) .
- Validation : Cross-check docking poses with SCXRD data (e.g., quinazoline π-stacking interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
